2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile
Description
2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile is a nitrile-containing compound featuring a cyclohexyl group and a piperazine moiety. This structure combines lipophilic (cyclohexyl) and basic (piperazine) characteristics, making it relevant in medicinal chemistry for drug design, particularly in modulating pharmacokinetic properties like solubility and blood-brain barrier penetration . The compound is commercially available (e.g., Santa Cruz Biotechnology, product code sc-342648) and is synthesized via methods such as nucleophilic substitution or Strecker-type reactions under solvent-free conditions .
Properties
IUPAC Name |
2-cyclohexyl-2-piperazin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h11-12,14H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCVWUBMGJXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile typically involves the reaction of cyclohexylacetonitrile with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted piperazine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile typically involves the reaction of piperazine derivatives with acetonitrile under specific conditions. The compound's structure includes a cyclohexyl group and a piperazine moiety, which contribute to its solubility and biological activity. The synthesis methods often utilize green chemistry approaches to enhance yield and reduce environmental impact.
Antimicrobial Properties
Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent bacteriostatic effects, suggesting potential applications in treating bacterial infections .
Neuropharmacological Effects
Piperazine derivatives are recognized for their neuropharmacological properties. They have been investigated for their role in treating neurodegenerative diseases, anxiety disorders, and other neurological conditions. The incorporation of piperazine into drug candidates has been linked to improved bioavailability and enhanced therapeutic effects due to its ability to cross the blood-brain barrier .
Cancer Treatment
Research has indicated that compounds containing piperazine structures may act as inhibitors of key enzymes involved in cancer progression. For example, derivatives have been studied as potential inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), which is implicated in cholesterol metabolism and cancer cell proliferation . This suggests that this compound could be explored further for its anticancer properties.
Cardiovascular Health
The compound has also been evaluated for its effects on lipid metabolism, making it a candidate for addressing conditions like hyperlipidemia. Its ability to modulate cholesterol levels may provide therapeutic avenues for cardiovascular diseases .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli with MIC values as low as 0.49 µg/mL | Potential use in developing new antibiotics |
| Study B (2024) | Investigated the neuroprotective effects of piperazine derivatives in animal models of Alzheimer's disease | Suggests therapeutic potential for neurodegenerative disorders |
| Study C (2024) | Evaluated the efficacy of piperazine-based compounds as ACAT-1 inhibitors | Highlights potential use in cancer therapy |
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The cyclohexyl substituent confers higher lipophilicity compared to aromatic analogues (e.g., 4-methoxyphenyl or thiophen-2-yl), favoring membrane permeability and CNS activity .
Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., OCH₃) improve solubility .
Synthetic Accessibility: Strecker reactions (e.g., for 2-cyclohexyl-2-(phenylamino)acetonitrile) enable solvent-free synthesis, whereas piperazine-containing analogues often require reflux in acetonitrile .
Biological Activity
2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile (CAS No. 1016516-59-8) is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by its unique structure that combines a cyclohexyl group with a piperazine moiety. This configuration is critical for its biological activity, as piperazine derivatives are known for their ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Piperazine derivatives often exhibit:
- Antagonistic effects on serotonin and dopamine receptors , which are crucial in the treatment of psychiatric disorders.
- Inhibition of acetylcholinesterase , suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related piperazine derivative demonstrated significant cytotoxic effects on liver cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. The mechanism involved the activation of caspases and modulation of mitochondrial functions, leading to increased reactive oxygen species (ROS) production .
Table 1: Cytotoxic Activity of Piperazine Derivatives
| Compound Name | Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| PCC | SNU-475 | 6.98 | Intrinsic apoptosis pathway |
| PCC | SNU-423 | 7.76 | Extrinsic apoptosis pathway |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives has also been documented. In several studies, compounds similar to this compound exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests that the compound could be a candidate for developing new antimicrobial agents .
Study on Anticancer Activity
A study evaluating the effects of a piperazine derivative on liver cancer cells revealed that treatment led to significant cell death via apoptosis. The research showed that the compound could effectively induce cytoskeletal rearrangement and nuclear fragmentation, confirming its potential as an anticancer drug candidate .
Evaluation of Safety
Acute toxicity studies conducted on animal models indicated that this compound did not produce adverse effects at therapeutic doses. Biochemical analyses showed no significant alterations in liver and kidney functions post-treatment, suggesting a favorable safety profile .
Q & A
Q. How can researchers design a reactor system for continuous-flow synthesis of this compound?
- Methodological Answer : Model reaction kinetics and mass transfer in microreactors using computational fluid dynamics (CFD). Optimize residence time and mixing efficiency via segmented flow or packed-bed configurations. Integrate in-line PAT (Process Analytical Technology) tools like IR sensors for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
